molecular formula C15H27N3O4 B13192705 tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

Cat. No.: B13192705
M. Wt: 313.39 g/mol
InChI Key: WEWSTIWXRGCMDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a 3-(methylcarbamoyl)oxolane (tetrahydrofuran) substituent at the 4-position. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

Molecular Formula

C15H27N3O4

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H27N3O4/c1-14(2,3)22-13(20)17-6-8-18(9-7-17)15(12(19)16-4)5-10-21-11-15/h5-11H2,1-4H3,(H,16,19)

InChI Key

WEWSTIWXRGCMDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Oxolane Group: The oxolane group is introduced via a nucleophilic substitution reaction.

    Addition of the Methylcarbamoyl Group: The methylcarbamoyl group is added through a carbamoylation reaction using methyl isocyanate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring.

    Reduction: Reduction reactions can occur at the carbamoyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the oxolane ring.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The oxolane and carbamoyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyridyl Derivatives

  • tert-Butyl 4-[6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate (): Features a pyridyl ring with a methylcarbamoyl group at position 4. Synthesized via methylamine substitution of a methoxycarbonyl precursor in methanol .
  • tert-Butyl 4-[2-fluoro-6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate (): Incorporates a fluorine atom at position 2 of the pyridyl ring.

Sulfonyl-Linked Aromatic Derivatives

  • tert-Butyl 4-((4-Aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24) (): Uses a sulfonyl linker to connect piperazine to an aminobenzyl group. The sulfonyl group enhances rigidity and polarity, differing from the oxolane ring’s flexibility .

Functional Group Modifications

Boronic Ester Derivatives

  • tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate ():
    • Contains a boronic ester for Suzuki-Miyaura cross-coupling applications.
    • The boron group enables synthetic versatility but introduces hydrolytic instability compared to the hydrolytically stable oxolane moiety in the target compound .

Heterocyclic Substituents

  • tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (2g) ():
    • Substituted with a thiophene ring, offering sulfur-mediated hydrophobic interactions.
    • Thiophene’s lower polarity contrasts with the oxolane’s oxygen-rich structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted logP*
Target Compound ~354.4 Oxolane, methylcarbamoyl 1.5–2.0
tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate () 271.36 Oxetane, aminomethyl 0.8–1.3
tert-Butyl 4-(3-Methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate () 286.37 Methoxycarbonyl, methyl 1.9–2.4

*logP estimated using fragment-based methods. The target compound’s oxolane and carbamoyl groups balance hydrophilicity and lipophilicity, whereas oxetane derivatives () are more polar .

Crystallographic and Conformational Insights

  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (): X-ray studies reveal a planar diazoacetyl group, suggesting that substituents at the piperazine 4-position influence ring conformation. The oxolane group in the target compound likely induces distinct torsional angles .

Biological Activity

tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate (CAS No. 2060026-20-0) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure that includes a piperazine ring, an oxolane moiety, and various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₇N₃O₄, with a molecular weight of approximately 313.39 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the piperazine and oxolane structures contribute to its potential interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Neurotransmitter Modulation : The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting that this compound may influence neurotransmission.
  • Anti-inflammatory Properties : The presence of the carbamoyl group may confer anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial properties, indicating potential applications in treating infections.

Comparative Analysis

A comparative analysis of related compounds provides insights into the unique biological profiles of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylatePiperazine ring, oxopropyl groupAntimicrobialEnhanced solubility due to oxopropyl moiety
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylatePiperidine ring instead of piperazineAnti-inflammatoryDifferent pharmacodynamics due to ring structure
Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylateAzetidine ringAnticancerSmaller ring may influence receptor binding

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives. For instance:

  • Neuropharmacological Studies : A study examined the effects of various piperazine derivatives on serotonin and dopamine receptor modulation, showing promising results for compounds similar to this compound in altering neurotransmitter levels and behavior in animal models .
  • Anti-inflammatory Research : Another research project investigated the anti-inflammatory effects of carbamate-containing compounds, revealing that modifications at the piperazine nitrogen could enhance or diminish anti-inflammatory activity .
  • Antimicrobial Testing : A series of antimicrobial assays indicated that certain structural modifications in piperazine derivatives significantly increased their efficacy against various bacterial strains, suggesting a potential pathway for developing new antimicrobial agents .

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